Phenol, 4-(1,3-dimethyl-1-propylbutyl)-
Overview
Description
Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 . This compound is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 1,3-dimethyl-1-propylbutyl group. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- typically involves the alkylation of phenol with 1,3-dimethyl-1-propylbutyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol, making it more nucleophilic. The reaction conditions usually include:
Temperature: 50-100°C
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding of reactants: Phenol and 1,3-dimethyl-1-propylbutyl halide
Use of a catalyst: Phase transfer catalysts to enhance the reaction rate
Efficient separation techniques: Distillation or crystallization to purify the final product
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,3-dimethyl-1-propylbutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of para-benzoquinone derivatives.
Reduction: Formation of 4-(1,3-dimethyl-1-propylbutyl)cyclohexanol.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-(1,3-dimethyl-1-propylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The alkyl group can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Phenol, 4-(1,3-dimethyl-1-propylbutyl)- can be compared with other phenol derivatives such as:
Phenol, 4-tert-butyl-: Similar in structure but with a tert-butyl group instead of a 1,3-dimethyl-1-propylbutyl group.
Phenol, 4-ethyl-: Contains an ethyl group at the para position.
Phenol, 4-isopropyl-: Contains an isopropyl group at the para position.
Uniqueness
The uniqueness of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- lies in its specific alkyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other phenol derivatives may not be as effective.
Properties
IUPAC Name |
4-(2,4-dimethylheptan-4-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-10-15(4,11-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEAMCHVFKIIGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC(C)C)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339669 | |
Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101339669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142731-65-5 | |
Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1,3-Dimethyl-1-propylbutyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101339669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-DIMETHYL-1-PROPYLBUTYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7L7190Y06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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